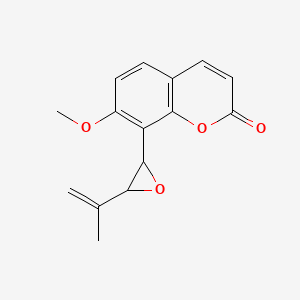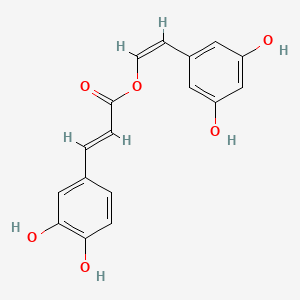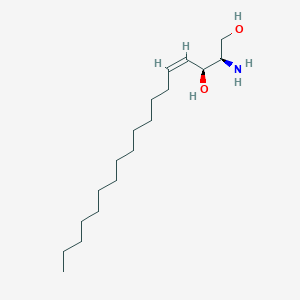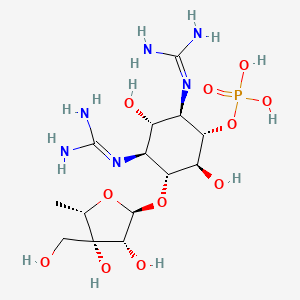
Dihydrostreptosyl streptidine 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate is a scyllo-inositol phosphate compound having the phosphate group at the 6-position, guanidino groups replacing hydroxy functions at the 1-position and an alpha-L-lyxofuranosyl residue at the 4-position. It derives from a streptidine. It is a tautomer of an O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate zwitterion.
Applications De Recherche Scientifique
Biosynthesis of Streptomycin
Dihydrostreptosyl streptidine 6-phosphate plays a crucial role in the biosynthesis of streptomycin, an antibiotic. Studies have demonstrated that this compound is an intermediate in streptomycin biosynthesis. For instance, Kniep and Grisebach (1980) showed that the enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate occurs in Streptomyces griseus, corroborating its role as an intermediate in this pathway (Kniep & Grisebach, 1980).
Enzymatic Transfer and Purification
The enzymatic transfer of dihydrostreptosyl streptidine 6-phosphate is also a significant process in the synthesis of streptomycin. Kniep and Grisebach (1980) also discussed the purification and properties of dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from S. griseus, which is dependent on specific ions like Mn2+ or Mg2+ (Kniep & Grisebach, 1980).
Streptidine Moiety and Mutant Analysis
The streptidine moiety of dihydrostreptosyl streptidine 6-phosphate is essential in the context of streptomycin production. Ohnuki, Imanaka, and Aiba (1985) isolated streptidine idiotrophic mutants of Streptomyces griseus, highlighting the crucial role of the streptidine moiety and its linkage with dihydrostreptose in streptomycin production (Ohnuki, Imanaka, & Aiba, 1985).
Enzymatic Phosphorylation and Genetic Aspects
The enzymatic phosphorylation of streptomycin and dihydrostreptomycin by Streptomyces has been explored by Walker and Škorvaga (1973), where dihydrostreptomycin 6-phosphate and its derivatives are synthesized. This work provides insights into the enzymatic processes involving dihydrostreptosyl streptidine 6-phosphate (Walker & Škorvaga, 1973). Additionally, Mansouri and Piepersberg (1991) studied the genetics of streptomycin production in S. griseus, focusing on genes involved in the synthesis of streptidine-6-phosphate and dihydrostreptose (Mansouri & Piepersberg, 1991).
Propriétés
Numéro CAS |
59719-49-2 |
|---|---|
Nom du produit |
Dihydrostreptosyl streptidine 6-phosphate |
Formule moléculaire |
C14H29N6O11P |
Poids moléculaire |
488.39 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H29N6O11P/c1-3-14(25,2-21)10(24)11(29-3)30-8-4(19-12(15)16)6(22)5(20-13(17)18)9(7(8)23)31-32(26,27)28/h3-11,21-25H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)(H2,26,27,28)/t3-,4-,5+,6-,7-,8+,9-,10-,11-,14+/m0/s1 |
Clé InChI |
RUBKAAVMXLSLAZ-UVTYLADFSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
Synonymes |
DHSSP dihydrostreptosyl streptidine 6-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



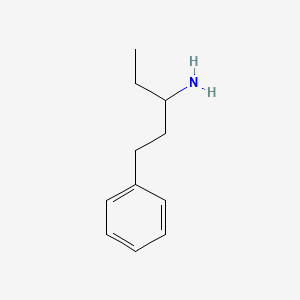
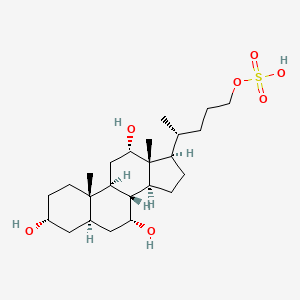
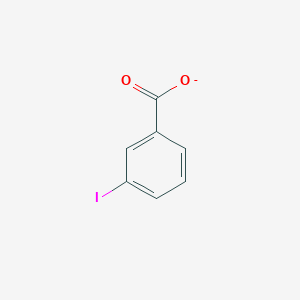
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
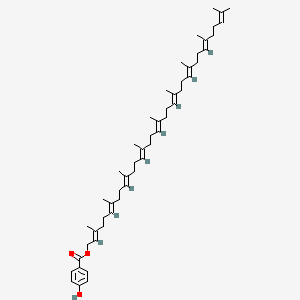
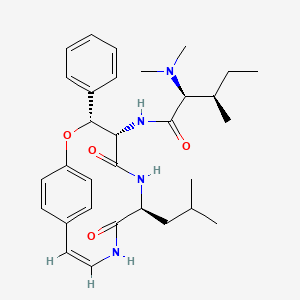
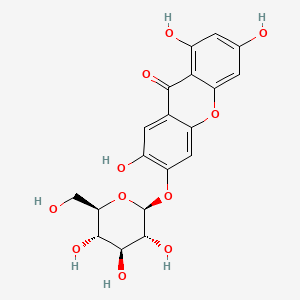

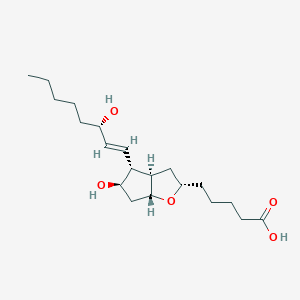
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
